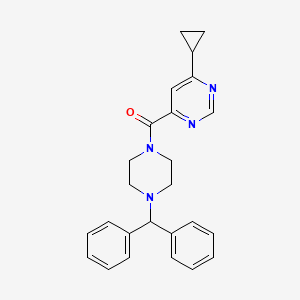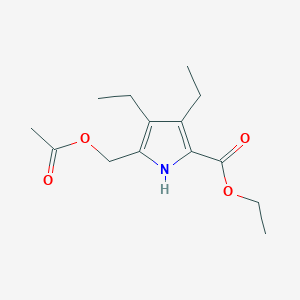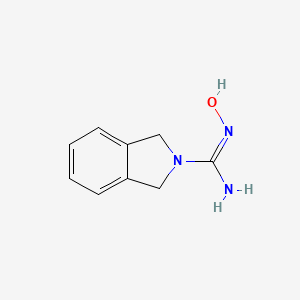
(4-Benzhydrylpiperazin-1-yl)-(6-cyclopropylpyrimidin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Benzhydrylpiperazin-1-yl)-(6-cyclopropylpyrimidin-4-yl)methanone, also known as BCPM, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of piperazine and pyrimidine, and its unique chemical structure has led to its investigation as a potential therapeutic agent.
Wirkmechanismus
The exact mechanism of action of (4-Benzhydrylpiperazin-1-yl)-(6-cyclopropylpyrimidin-4-yl)methanone is not yet fully understood, but it is believed to act as a modulator of certain neurotransmitter receptors in the brain. In particular, (4-Benzhydrylpiperazin-1-yl)-(6-cyclopropylpyrimidin-4-yl)methanone is thought to interact with the serotonin and dopamine receptors, which are involved in regulating mood, motivation, and reward. By modulating the activity of these receptors, (4-Benzhydrylpiperazin-1-yl)-(6-cyclopropylpyrimidin-4-yl)methanone may be able to alter the balance of neurotransmitters in the brain, leading to changes in mood and behavior.
Biochemical and physiological effects:
Studies have shown that (4-Benzhydrylpiperazin-1-yl)-(6-cyclopropylpyrimidin-4-yl)methanone can have a range of biochemical and physiological effects in the brain. For example, (4-Benzhydrylpiperazin-1-yl)-(6-cyclopropylpyrimidin-4-yl)methanone has been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine, in the brain. Additionally, (4-Benzhydrylpiperazin-1-yl)-(6-cyclopropylpyrimidin-4-yl)methanone has been shown to increase the activity of certain brain regions, such as the prefrontal cortex, which is involved in regulating mood and behavior. These effects suggest that (4-Benzhydrylpiperazin-1-yl)-(6-cyclopropylpyrimidin-4-yl)methanone may have potential as a treatment for mood disorders and other psychiatric conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-Benzhydrylpiperazin-1-yl)-(6-cyclopropylpyrimidin-4-yl)methanone in lab experiments is its high purity and yield, which makes it suitable for use in a range of assays and tests. Additionally, (4-Benzhydrylpiperazin-1-yl)-(6-cyclopropylpyrimidin-4-yl)methanone has been shown to be relatively stable and easy to handle, making it a convenient tool for researchers. However, one limitation of using (4-Benzhydrylpiperazin-1-yl)-(6-cyclopropylpyrimidin-4-yl)methanone is its relatively narrow range of applications, as it has primarily been investigated for its potential as a treatment for mood disorders. Additionally, more research is needed to fully understand the mechanism of action of (4-Benzhydrylpiperazin-1-yl)-(6-cyclopropylpyrimidin-4-yl)methanone and its potential side effects.
Zukünftige Richtungen
There are many potential future directions for research on (4-Benzhydrylpiperazin-1-yl)-(6-cyclopropylpyrimidin-4-yl)methanone. For example, further investigation is needed to fully understand the mechanism of action of (4-Benzhydrylpiperazin-1-yl)-(6-cyclopropylpyrimidin-4-yl)methanone and its potential as a treatment for mood disorders. Additionally, (4-Benzhydrylpiperazin-1-yl)-(6-cyclopropylpyrimidin-4-yl)methanone may have potential as a tool for studying the role of neurotransmitters in the brain and for investigating the mechanisms underlying psychiatric disorders. Other potential applications of (4-Benzhydrylpiperazin-1-yl)-(6-cyclopropylpyrimidin-4-yl)methanone could include its use as a therapeutic agent for other neurological conditions, such as Parkinson's disease or schizophrenia. Overall, (4-Benzhydrylpiperazin-1-yl)-(6-cyclopropylpyrimidin-4-yl)methanone represents a promising avenue for scientific research, with potential applications in a range of fields.
Synthesemethoden
The synthesis of (4-Benzhydrylpiperazin-1-yl)-(6-cyclopropylpyrimidin-4-yl)methanone involves a multi-step process that begins with the reaction of 4-bromobenzhydryl piperazine with cyclopropylamine to form the intermediate 4-(benzhydrylpiperazin-1-yl)cyclopropylamine. This intermediate is then reacted with 4-chloro-6-methylpyrimidine to form the final product, (4-Benzhydrylpiperazin-1-yl)-(6-cyclopropylpyrimidin-4-yl)methanone. The synthesis of (4-Benzhydrylpiperazin-1-yl)-(6-cyclopropylpyrimidin-4-yl)methanone has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
(4-Benzhydrylpiperazin-1-yl)-(6-cyclopropylpyrimidin-4-yl)methanone has shown potential for use in scientific research due to its ability to modulate the activity of certain neurotransmitter receptors in the brain. In particular, (4-Benzhydrylpiperazin-1-yl)-(6-cyclopropylpyrimidin-4-yl)methanone has been investigated for its potential as a treatment for depression, anxiety, and other mood disorders. Additionally, (4-Benzhydrylpiperazin-1-yl)-(6-cyclopropylpyrimidin-4-yl)methanone has been shown to have potential as a tool for studying the role of neurotransmitters in the brain, as well as for investigating the mechanisms underlying psychiatric disorders.
Eigenschaften
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(6-cyclopropylpyrimidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O/c30-25(23-17-22(19-11-12-19)26-18-27-23)29-15-13-28(14-16-29)24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-10,17-19,24H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLQXXBSTHXGBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-6-[4-(diphenylmethyl)piperazine-1-carbonyl]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(2,6-Dichlorophenyl)methyl]-8-[(3,5-dimethylpiperidyl)methyl]-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2732564.png)
![3-benzyl-1-[(2-chlorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2732566.png)

![tert-Butyl (S)-7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B2732570.png)
![Ethyl 4-(2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2732571.png)
![2-[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2732574.png)


![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) pentanoate](/img/structure/B2732578.png)
![3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2732580.png)

![N1-(2,2-dimethoxyethyl)-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2732582.png)

![1-[(3,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B2732586.png)